molecular formula C14H25NO4 B2392045 Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate CAS No. 1803598-35-7

Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate

Cat. No.: B2392045
CAS No.: 1803598-35-7
M. Wt: 271.357
InChI Key: BKBCOFNZZMMMHB-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate is a chemical compound with the molecular formula C14H25NO4 . It has a molecular weight of 271.35 .

Scientific Research Applications

Novel Synthetic Approaches and Chemical Transformations

  • Synthesis of cis-3,5-Disubstituted Morpholine Derivatives : A novel synthetic route was developed for cis-3,5-disubstituted morpholine derivatives utilizing 1-tert-Butyl-2-(allyloxymethyl)aziridine, which, through an electrophile-induced ring closure and subsequent reactions, led to the formation of morpholine derivatives with potential for further chemical transformations (D’hooghe et al., 2006).

  • Metal···Fluorine Interactions in Catalytic Activity : Research on solvent-free cations of alkaline-earth metals highlighted their catalytic activity in polymerization, with a focus on the interactions between metal and fluorine atoms contributing to the efficiency of the catalytic process. This study provides insights into the structural aspects influencing catalytic performance (Sarazin et al., 2011).

  • Generation and Reactions of Lithiated Cyclopropanecarboxylates : A study on the lithiation of tert-butyl cyclopropanecarboxylates and their reactions with various electrophiles opened new pathways for the synthesis of α-substituted esters and provided a base for further chemical investigations (Häner et al., 1986).

Potential Pharmacological Activities

  • Optimization for Pharmacokinetic Profile : A benzimidazole derivative, optimized from a parent compound with low bioavailability, demonstrated potent renin inhibitory activity and improved pharmacokinetic profile, showcasing the potential for therapeutic applications. This study exemplifies the importance of structural modification in enhancing drug properties (Tokuhara et al., 2018).

  • Asymmetric Synthesis of Tetrahydroquinoline Derivatives : A tandem conjugate addition/cyclization protocol was utilized for the asymmetric synthesis of tetrahydroquinoline derivatives, highlighting the compound's role in the synthesis of chiral pharmaceutical ingredients, which are valuable in drug development (Davies et al., 2009).

Properties

IUPAC Name

tert-butyl 2-(cyclopropylmethoxymethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(16)15-6-7-18-12(8-15)10-17-9-11-4-5-11/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBCOFNZZMMMHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)COCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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